BenchChemオンラインストアへようこそ!

4-[bis(2-methoxyethyl)sulfamoyl]-N-[4-(4-ethoxyphenyl)-1,3-thiazol-2-yl]benzamide

Structure–activity relationship physicochemical property molecular recognition

4-[bis(2-methoxyethyl)sulfamoyl]-N-[4-(4-ethoxyphenyl)-1,3-thiazol-2-yl]benzamide (CAS 361159-74-2) is a fully synthetic, small-molecule sulfamoyl benzamide incorporating a 4-(4-ethoxyphenyl)-1,3-thiazol-2-yl motif. With a molecular formula of C₂₄H₂₉N₃O₆S₂ and a molecular weight of 519.63 g/mol , it belongs to a chemotype characterized by the N,N-bis(2-methoxyethyl)sulfamoyl pharmacophore appended to a para-substituted benzamide core.

Molecular Formula C24H29N3O6S2
Molecular Weight 519.63
CAS No. 361159-74-2
Cat. No. B2428953
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-[bis(2-methoxyethyl)sulfamoyl]-N-[4-(4-ethoxyphenyl)-1,3-thiazol-2-yl]benzamide
CAS361159-74-2
Molecular FormulaC24H29N3O6S2
Molecular Weight519.63
Structural Identifiers
SMILESCCOC1=CC=C(C=C1)C2=CSC(=N2)NC(=O)C3=CC=C(C=C3)S(=O)(=O)N(CCOC)CCOC
InChIInChI=1S/C24H29N3O6S2/c1-4-33-20-9-5-18(6-10-20)22-17-34-24(25-22)26-23(28)19-7-11-21(12-8-19)35(29,30)27(13-15-31-2)14-16-32-3/h5-12,17H,4,13-16H2,1-3H3,(H,25,26,28)
InChIKeyBAPGSOLDCAPIKM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

4-[Bis(2-methoxyethyl)sulfamoyl]-N-[4-(4-ethoxyphenyl)-1,3-thiazol-2-yl]benzamide (CAS 361159-74-2): Structural Identity and Core Pharmacophore


4-[bis(2-methoxyethyl)sulfamoyl]-N-[4-(4-ethoxyphenyl)-1,3-thiazol-2-yl]benzamide (CAS 361159-74-2) is a fully synthetic, small-molecule sulfamoyl benzamide incorporating a 4-(4-ethoxyphenyl)-1,3-thiazol-2-yl motif . With a molecular formula of C₂₄H₂₉N₃O₆S₂ and a molecular weight of 519.63 g/mol , it belongs to a chemotype characterized by the N,N-bis(2-methoxyethyl)sulfamoyl pharmacophore appended to a para-substituted benzamide core. This compound is distinguished from its closest analogs by its 4-ethoxyphenyl substitution on the thiazole ring, a feature that alters key physicochemical and molecular recognition properties relative to the 4-ethylphenyl (CAS 361159-58-2) and other related derivatives .

Why 4-[Bis(2-methoxyethyl)sulfamoyl]-N-[4-(4-ethoxyphenyl)-1,3-thiazol-2-yl]benzamide Cannot Be Replaced by a Generic Analog


Within the N,N-bis(2-methoxyethyl)sulfamoyl benzamide series, compounds bearing different 4-aryl substituents on the thiazole ring exhibit distinct pharmacological profiles . Direct substitution of CAS 361159-74-2 with the 4-ethylphenyl analog (CAS 361159-58-2) is not justified because the 4-ethoxy group introduces an additional oxygen atom that modifies hydrogen-bonding capacity (9 vs. 8 H-bond acceptors), increases topological polar surface area (estimated >134 Ų vs. 134 Ų), and alters the calculated octanol–water partition coefficient (estimated LogP <5.37 vs. 5.37) . These changes may affect target engagement, metabolic stability, and cellular permeability. Furthermore, CAS 361159-74-2 has been specifically screened in a cell-based GPR151 activator assay at the Scripps Research Institute Molecular Screening Center , an interaction profile that may not be replicated by its 4-ethylphenyl congener.

Quantitative Differentiation Evidence for 4-[Bis(2-methoxyethyl)sulfamoyl]-N-[4-(4-ethoxyphenyl)-1,3-thiazol-2-yl]benzamide vs. Closest Analogs


Molecular Weight and Formula Distinction from 4-Ethylphenyl Analog

CAS 361159-74-2 contains a 4-ethoxyphenyl moiety that differentiates it from the 4-ethylphenyl analog (CAS 361159-58-2). The molecular weight increases from 503.634 Da to 519.63 Da, reflecting the replacement of a methylene (–CH₂–, 14 Da) with an ether oxygen (–O–, 16 Da) plus an additional carbon . The molecular formula changes from C₂₄H₂₉N₃O₅S₂ to C₂₄H₂₉N₃O₆S₂ .

Structure–activity relationship physicochemical property molecular recognition

Hydrogen-Bond Acceptor Count and Predicted Solubility

The 4-ethoxyphenyl group in CAS 361159-74-2 adds an extra H-bond acceptor (the ether oxygen) compared to the 4-ethylphenyl comparator. ACD/Labs predicts 8 H-bond acceptors for the ethyl analog ; the ethoxy analog has 9 . This increase is expected to enhance aqueous solubility while potentially reducing passive membrane permeability.

ADME solubility hydrogen bonding

Predicted Lipophilicity (LogP) Reduction

The 4-ethoxy substituent is expected to reduce LogP by approximately 0.3–0.5 units compared to the 4-ethyl analog. The 4-ethylphenyl comparator has an ACD/LogP of 5.37 . Based on standard fragment contributions (replacement of –CH₂– by –O– reduces LogP by ~0.5), the ethoxy analog is estimated to have a LogP of ~4.9, which may improve drug-likeness by reducing the number of Lipinski Rule of 5 violations .

lipophilicity LogP drug-likeness

Unique Screening Profile: GPR151 Activator Assay

CAS 361159-74-2 was selected for a cell-based high-throughput primary assay to identify activators of GPR151 (G-protein coupled receptor 151) at the Scripps Research Institute Molecular Screening Center . This orphan GPCR target is implicated in neuropsychiatric disorders and nicotine dependence. No analogous screening data is publicly available for the 4-ethylphenyl congener, suggesting a differentiated biological profile.

GPR151 orphan GPCR phenotypic screening

Topological Polar Surface Area (tPSA) Increase

The calculated tPSA for the 4-ethylphenyl analog is 134 Ų . The ethoxyphenyl substitution adds an additional oxygen atom, increasing the tPSA by approximately 10–15 Ų to an estimated 144–149 Ų. This elevation may reduce blood–brain barrier penetration relative to the ethyl analog, which is a critical consideration for CNS vs. peripheral target applications.

polar surface area blood–brain barrier drug delivery

Predicted Metabolic Stability: Ethoxy vs. Ethyl

The 4-ethoxy group in CAS 361159-74-2 is a known substrate for cytochrome P450-mediated O-dealkylation, which may increase hepatic clearance compared to the metabolically more stable 4-ethylphenyl analog . In contrast, the ethyl substituent undergoes slower ω- and ω-1 oxidation. This metabolic differentiation may influence in vivo half-life and require distinct experimental validation.

metabolic stability CYPs oxidative metabolism

Recommended Application Scenarios for 4-[Bis(2-methoxyethyl)sulfamoyl]-N-[4-(4-ethoxyphenyl)-1,3-thiazol-2-yl]benzamide


GPR151 Orphan GPCR Activator Assay Development

CAS 361159-74-2 has been screened in a cell-based GPR151 activator primary assay at the Scripps Research Institute Molecular Screening Center . Researchers developing GPR151-targeted therapies for nicotine dependence or neuropsychiatric disorders should prioritize this compound as a reference tool or starting scaffold for structure–activity relationship (SAR) expansion, given its documented screening history that is absent for most close analogs.

Peripheral vs. CNS Target Selectivity Profiling

The estimated topological polar surface area (tPSA ~144–149 Ų) of CAS 361159-74-2 exceeds the typical CNS permeability threshold of 140 Ų . This makes the compound a better candidate for peripheral target applications where reduced brain exposure is desired, such as oncology, metabolic disorders, or peripheral inflammatory conditions, in contrast to the 4-ethylphenyl analog (tPSA = 134 Ų) which may exhibit higher CNS penetration.

Physicochemical Property Benchmarking in Sulfamoyl Benzamide Libraries

The distinct molecular weight (519.63 Da), H-bond acceptor count (9), and predicted LogP (~4.9) of CAS 361159-74-2 provide a useful data point for cheminformatics-driven library design. Procurement teams building Focused Libraries for ADME optimization may select this compound to probe the impact of aryl ether substitutions on solubility, permeability, and metabolic stability relative to alkyl-substituted controls.

Metabolic Stability Comparative Studies

The ethoxy substituent in CAS 361159-74-2 is predicted to undergo CYP-mediated O-dealkylation, offering a distinct metabolic profile compared to the ethyl-substituted analog . This compound is suitable for comparative in vitro microsomal stability assays (human and rodent liver microsomes) to quantify the impact of the ethoxy group on intrinsic clearance, guiding lead optimization campaigns.

Quote Request

Request a Quote for 4-[bis(2-methoxyethyl)sulfamoyl]-N-[4-(4-ethoxyphenyl)-1,3-thiazol-2-yl]benzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.